molecular formula C15H17N3O2 B5337995 1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea

1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5337995
M. Wt: 271.31 g/mol
InChI Key: OPMZMKODZXJACS-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a methylpyridinyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 4-ethoxyaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its biological activity.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-Ethoxyphenyl)-3-(2-methylpyridin-2-yl)urea: The position of the methyl group on the pyridine ring is different, which can affect the compound’s reactivity and interactions.

    1-(4-Ethoxyphenyl)-3-(3-chloropyridin-2-yl)urea: The presence of a chlorine atom instead of a methyl group can lead to variations in the compound’s behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-20-13-8-6-12(7-9-13)17-15(19)18-14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMZMKODZXJACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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